N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}cyclopropanecarboxamide
Description
N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}cyclopropanecarboxamide is a complex organic compound that features a unique combination of furan and thiophene rings. These heterocyclic structures are known for their significant roles in medicinal chemistry and material science. The presence of both furan and thiophene rings in a single molecule makes this compound particularly interesting for various scientific applications.
Properties
Molecular Formula |
C14H15NO3S |
|---|---|
Molecular Weight |
277.34 g/mol |
IUPAC Name |
N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C14H15NO3S/c16-11(7-15-14(17)9-3-4-9)13-6-10(8-19-13)12-2-1-5-18-12/h1-2,5-6,8-9,11,16H,3-4,7H2,(H,15,17) |
InChI Key |
UPCINTWGTDANQE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NCC(C2=CC(=CS2)C3=CC=CO3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}cyclopropanecarboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the furan and thiophene rings, followed by their functionalization to introduce the hydroxyethyl and cyclopropanecarboxamide groups. The reaction conditions often require the use of strong bases, such as n-butyllithium, and solvents like tetrahydrofuran (THF) or diethyl ether, under an inert nitrogen atmosphere .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control over reaction parameters can significantly improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dione derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}cyclopropanecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxamide: Shares the furan ring but lacks the thiophene and cyclopropanecarboxamide groups.
Thiophene-2-carboxamide: Contains the thiophene ring but does not have the furan and cyclopropanecarboxamide groups.
Cyclopropanecarboxamide: Features the cyclopropane ring but lacks the furan and thiophene rings.
Uniqueness
N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}cyclopropanecarboxamide is unique due to the presence of both furan and thiophene rings in a single molecule, along with the hydroxyethyl and cyclopropanecarboxamide groups. This combination of functional groups provides a versatile platform for various chemical reactions and applications, making it a valuable compound in scientific research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
